Candesartan cilexetil
Overview
Description
Candesartan cilexetil is a prodrug of candesartan, which is an angiotensin II receptor blocker. It is primarily used to treat hypertension and heart failure. Upon oral administration, this compound is rapidly converted to its active form, candesartan, in the gastrointestinal tract. This compound works by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure and improving blood flow .
Mechanism of Action
Target of Action
Candesartan cilexetil is an angiotensin receptor blocker (ARB) that primarily targets the type-1 angiotensin II receptor (AT1) subtype . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .
Mode of Action
this compound is a prodrug, which means it is inactive in its original form. It is rapidly converted to its active metabolite, candesartan, during absorption from the gastrointestinal tract . Candesartan competes with angiotensin II for binding to the AT1 receptor . By blocking the binding of angiotensin II, candesartan prevents the vasoconstriction and aldosterone-secreting effects of angiotensin II . This antagonism of the RAAS leads to a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by candesartan is the RAAS. Angiotensin II, a key component of this system, acts as a vasoconstrictor and stimulates the release of aldosterone, leading to sodium and water reabsorption and an increase in blood pressure . By blocking the AT1 receptor, candesartan inhibits these actions, thereby lowering blood pressure .
Pharmacokinetics
this compound is rapidly and completely converted to candesartan during absorption from the gastrointestinal tract . It has a high plasma protein binding of more than 99% . The metabolism of candesartan is minor, and it is excreted via feces (67%) and urine (33%; 26% as unchanged drug) . The total body clearance is 0.37 mL/minute/kg, and renal clearance is 0.19 mL/minute/kg .
Result of Action
The primary result of candesartan’s action is a reduction in blood pressure. By blocking the AT1 receptor, candesartan prevents the vasoconstriction and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure and an increase in the supply of blood and oxygen to the heart .
Action Environment
The environmental risk of candesartan is predicted to be insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.9 x 10-3 .
Biochemical Analysis
Biochemical Properties
Candesartan cilexetil interacts with the renin-angiotensin-aldosterone system (RAAS), competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It lowers blood pressure by antagonizing the RAAS, preventing the blood pressure increasing effects of angiotensin II . It also has unique anti-oxidative and anti-inflammatory effects, offering superior renoprotection of chronic renal inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It selectively blocks the binding of angiotensin II to AT1 in many tissues, including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .
Temporal Effects in Laboratory Settings
This compound has shown potent and long-lasting antihypertensive effects in clinical trials and in several animal models of hypertension . A single oral dose of this compound at 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg, and the antihypertensive effect of this compound lasted the longest, continuing for more than 1 week .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in spontaneously hypertensive rats, a single oral dose of this compound at 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg .
Metabolic Pathways
This compound is metabolized completely by esterases in the intestinal wall during absorption to the active candesartan moiety . It is mainly excreted unchanged in urine and feces, undergoing minor hepatic metabolism by O-deethylation to an inactive metabolite .
Transport and Distribution
After oral administration, this compound is absorbed through the gastrointestinal wall and is rapidly and completely metabolized to the active moiety candesartan . The drug is highly bound to plasma proteins (>99%) and it has a relatively low volume of distribution (0.13 L/kg) after intravenous administration .
Subcellular Localization
The subcellular localization of this compound is primarily within the gastrointestinal tract where it is absorbed and converted to its active form, candesartan . It then exerts its effects by binding to the AT1 receptors in various tissues, including vascular smooth muscle and the adrenal glands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of candesartan cilexetil involves several key steps:
Alkylation Reaction: 2-ethoxy benzimidazole-7-alkyl formate reacts with 4-bromomethyl-2’-cyanobiphenyl.
Hydrolysis: The ester groups are hydrolyzed.
Reaction with 1-halogenated ethyl cyclohexyl carbonate: This step produces an intermediate compound.
Tetrazole Reaction: The intermediate undergoes a tetrazole reaction to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves a one-pot method that combines alkylation, hydrolysis, and ester formation. This method is efficient, with fewer synthesis steps and a simpler process. The raw materials used are cost-effective and readily available, making the production process economically viable .
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are not extensively documented, it is known that the compound is stable under normal physiological conditions.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of gastrointestinal esterases.
Tetrazole Formation: This reaction typically involves the use of azide reagents under controlled conditions.
Major Products:
Scientific Research Applications
Candesartan cilexetil has a wide range of applications in scientific research:
Chemistry: It is used in the study of angiotensin II receptor blockers and their synthesis.
Biology: Research on this compound helps in understanding the renin-angiotensin-aldosterone system and its role in blood pressure regulation.
Medicine: It is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy
Comparison with Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
Comparison: Candesartan cilexetil is unique among angiotensin II receptor blockers due to its high potency, long duration of action, and excellent tolerability profile. Clinical studies have shown that this compound provides better antihypertensive efficacy than losartan and is at least as effective as telmisartan and valsartan . Additionally, this compound has a longer half-life and a more prolonged effect compared to other similar compounds .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020239 | |
Record name | Candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues including vascular smooth muscle and the adrenal glands. This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II and results in an overall decrease in blood pressure. Candesartan is greater than 10,000 times more selective for AT1 than AT2. Inhibition of aldosterone secretion may increase sodium and water excretion while decreasing potassium excretion. | |
Record name | Candesartan cilexetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145040-37-5 | |
Record name | Candesartan cilexetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145040-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Candesartan cilexetil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Candesartan cilexetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Candesartan cilexetil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Candesartan Cilexetil?
A1: this compound is a prodrug that is rapidly and completely metabolized to Candesartan in the gastrointestinal tract. Candesartan acts as a potent, long-acting, and selective antagonist of the Angiotensin II type 1 (AT1) receptor. [, , ]
Q2: How does Candesartan interact with the AT1 receptor?
A2: Candesartan demonstrates high binding affinity for the AT1 receptor and slow dissociation, leading to a sustained blockade of Angiotensin II's effects. [, , , ] In vitro studies show it acts as an insurmountable antagonist, decreasing the maximal responses to Angiotensin II even at high concentrations. []
Q3: What are the downstream consequences of AT1 receptor blockade by Candesartan?
A3: Blocking the AT1 receptor disrupts the Renin-Angiotensin System, resulting in:
- Reduced vasoconstriction: This leads to a decrease in systemic vascular resistance and lower blood pressure. [, , , ]
- Decreased aldosterone synthesis and release: This contributes to the blood pressure-lowering effect. [, ]
- Potential stimulation of AT2 receptor-mediated actions: As Candesartan specifically targets the AT1 receptor, Angiotensin II may exert effects through the unopposed AT2 receptor. These actions, such as growth inhibition and vasodilation, may contribute to the overall therapeutic benefit. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C33H34N6O6 and a molecular weight of 610.67 g/mol. []
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research papers primarily focus on the pharmacological aspects of this compound, spectroscopic data can be found in drug information resources and databases like PubChem and DrugBank.
Q6: What is the stability profile of this compound?
A6: this compound is known to be susceptible to hydrolysis, particularly in biological samples like plasma. This hydrolysis leads to the removal of the cilexetil moiety, producing the active Candesartan. []
Q7: What formulation strategies have been investigated to improve the bioavailability of this compound?
A7: Research explored various formulation approaches to enhance this compound's bioavailability, including:
- Nanoemulsions: These formulations demonstrated improved solubility, increased adhesion to the intestinal wall, and enhanced intestinal absorption, leading to a 3 to 10-fold increase in bioavailability compared to mixed suspensions in rats. []
- Solid dispersions with polyethylene glycol (PEG): Studies demonstrated changes in the drug's physicochemical properties, suggesting improved dissolution and bioavailability. []
- Transfersomes: These novel vesicular carriers showed promising results for enhancing transdermal delivery of this compound. []
Q8: What is the rationale for developing liquid formulations of this compound?
A8: Liquid formulations, particularly suspensions, are essential for pediatric patients who may have difficulty swallowing tablets. Research demonstrated that the bioavailability of a this compound suspension is comparable to that of commercially available tablets. []
Q9: How is this compound absorbed and metabolized in the body?
A9: this compound is rapidly absorbed following oral administration and undergoes complete hydrolysis to Candesartan during absorption from the gastrointestinal tract. This conversion is primarily mediated by esterases. [, , ]
Q10: Does age affect the pharmacokinetics of Candesartan?
A10: Studies in healthy volunteers showed that both Cmax and AUC of Candesartan were increased in elderly subjects compared to younger subjects after single and repeated doses. This suggests higher exposure in the elderly, but no accumulation was observed with repeated dosing. The half-life of Candesartan was slightly longer in the elderly. []
Q11: What is the duration of action of Candesartan?
A11: Candesartan has a long duration of action, typically around 24 hours, due to its tight binding to and slow dissociation from the AT1 receptor. [, , , , ] This allows for once-daily dosing.
Q12: Does this compound affect the levels of renin, angiotensin, and aldosterone?
A12: Yes, as expected with an AT1 receptor blocker, this compound leads to:
- Increased plasma renin activity [, , ]
- Increased plasma angiotensin II concentrations [, ]
- Decreased aldosterone levels [, , ]
Q13: Are there any known drug interactions with this compound?
A13: Studies investigated potential pharmacokinetic interactions with various drugs:
- No clinically significant interactions: Nifedipine, glibenclamide, digoxin, oral contraceptives []
- Minor interaction: Slight decrease in hydrochlorothiazide AUC, but within bioequivalence limits. []
- Slight increase in Candesartan bioavailability: Observed with hydrochlorothiazide co-administration, but not considered clinically relevant. []
- Slight decrease in warfarin trough concentration: No significant effect on prothrombin time. []
Q14: How does the pharmacodynamic profile of this compound compare to other AT1 receptor blockers like Losartan?
A14: Studies suggest that this compound, at a dose of 16 mg, may provide a greater antihypertensive effect compared to Losartan 50 mg, possibly due to differences in their pharmacokinetic and pharmacodynamic interactions. [, , ] Candesartan also appears to have a longer duration of action compared to Losartan. []
Q15: What are the primary clinical applications of this compound?
A15: this compound is primarily indicated for:
- Hypertension: Treatment of various grades of hypertension, either as monotherapy or in combination with other antihypertensive agents. [, , , , , , , ]
- Chronic heart failure: Management of CHF in patients with impaired left ventricular systolic function. [, ]
Q16: What is the evidence supporting the use of this compound in chronic heart failure?
A16: The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) program provided evidence that this compound can reduce morbidity and mortality in CHF patients with reduced LVEF (≤40%). [] Benefits were observed both as an alternative to ACE inhibitors and as an add-on to existing therapy. [, ]
Q17: Does this compound offer any advantages over other antihypertensive agents?
A17: this compound offers several potential advantages:
- Once-daily dosing: Its long duration of action allows for convenient once-daily administration, potentially improving patient compliance. [, , , ]
- Good tolerability profile: Studies consistently report a favorable tolerability profile, with a low incidence of adverse events similar to placebo, and no evidence of dose-dependent adverse effects. [, , , , , , , ]
- Potential for renal protection: Evidence suggests this compound can reduce microalbuminuria in patients with hypertension and type II diabetes, indicating a potential benefit in delaying the progression of diabetic nephropathy. [, ]
- Low risk of cough: Unlike ACE inhibitors, this compound is not associated with a dry cough, a common side effect that can lead to treatment discontinuation. []
Q18: Has this compound been studied for its effects on exercise tolerance in heart failure patients?
A18: Yes, a study demonstrated that this compound treatment led to significant improvements in exercise tolerance, as measured by increased exercise time, in patients with CHF. []
Q19: Are there any biomarkers associated with this compound treatment?
A19: While the research provided doesn't directly address specific biomarkers for treatment efficacy, it does highlight that this compound treatment impacts:
- Plasma renin activity: Increases with treatment [, , ]
- Plasma Angiotensin II levels: Increases with treatment [, ]
- Plasma aldosterone levels: Decreases with treatment [, , ]
- Urinary podocyte count: Decreases in patients with IgA nephropathy, suggesting a potential marker for disease activity and treatment response. []
Q20: What are potential future research directions for this compound?
A20: Future research on this compound could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.